2-(Dimethylamino)benzoyl chloride

Catalog No.
S8989634
CAS No.
64109-38-2
M.F
C9H10ClNO
M. Wt
183.63 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)benzoyl chloride

CAS Number

64109-38-2

Product Name

2-(Dimethylamino)benzoyl chloride

IUPAC Name

2-(dimethylamino)benzoyl chloride

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3

InChI Key

TWAOVIVEUFBAHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)Cl

2-(Dimethylamino)benzoyl chloride is an organic compound characterized by its molecular formula C9H10ClNOC_9H_{10}ClNO and a molecular weight of approximately 183.63 g/mol. This compound features a benzoyl group with a dimethylamino substituent and is known for its reactivity due to the presence of the acyl chloride functional group. It is typically utilized in various chemical synthesis processes, particularly in the production of pharmaceuticals and agrochemicals .

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Formation of Benzamide Derivatives: Upon reaction with primary or secondary amines, it yields corresponding benzamide derivatives.
  • Hydrolysis: In the presence of water, 2-(Dimethylamino)benzoyl chloride can hydrolyze to form 2-(dimethylamino)benzoic acid and hydrochloric acid .

While specific biological activities of 2-(Dimethylamino)benzoyl chloride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of benzoyl chlorides are known to possess antimicrobial and anti-inflammatory activities. The dimethylamino group may enhance lipophilicity, potentially increasing membrane permeability and biological activity .

Several methods exist for synthesizing 2-(Dimethylamino)benzoyl chloride:

  • Reaction of Dimethylaminobenzoic Acid with Thionyl Chloride: This method involves converting dimethylaminobenzoic acid into its acyl chloride form using thionyl chloride.
    C9H11NO+SOCl2C9H10ClNO+SO2+HCl\text{C}_9\text{H}_{11}\text{NO}+\text{SOCl}_2\rightarrow \text{C}_9\text{H}_{10}\text{ClNO}+\text{SO}_2+\text{HCl}
  • Direct Chlorination: Another approach involves chlorinating 2-(dimethylamino)benzoic acid using reagents like phosphorus pentachloride under controlled conditions .

The primary applications of 2-(Dimethylamino)benzoyl chloride include:

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemical Production: Utilized in creating herbicides and pesticides.
  • Polymer Chemistry: Acts as a coupling agent in the synthesis of polymers and resins .

Interaction studies involving 2-(Dimethylamino)benzoyl chloride focus on its reactivity with biological molecules. For example, studies may explore how it interacts with proteins or nucleic acids, influencing drug design and development. Understanding these interactions can help in predicting the compound's behavior in biological systems and its potential therapeutic effects .

Several compounds share structural similarities with 2-(Dimethylamino)benzoyl chloride, including:

Compound NameMolecular FormulaUnique Features
2-(Dimethylamino)benzoic acidC9H11N OContains a carboxylic acid group
N,N-DimethylbenzamideC9H11N OLacks the chlorine atom
Benzoyl chlorideC7H5ClOSimple acyl halide without dimethylamine
4-(Dimethylamino)benzoic acidC9H11N OSubstituent at the para position

Uniqueness: The presence of both a dimethylamino group and an acyl chloride functionality makes 2-(Dimethylamino)benzoyl chloride particularly reactive and versatile compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions allows for diverse applications in synthetic chemistry that may not be possible with simpler derivatives .

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 2-(dimethylamino)benzoyl chloride, reflecting the dimethylamino group (-N(CH₃)₂) at the ortho position relative to the acyl chloride (-COCl) moiety. Alternative synonyms include:

  • 2-Dimethylaminobenzoic acid chloride
  • N,N-Dimethylaminobenzoyl chloride
  • 2-(Dimethylcarbamoyl)benzene-1-carbonyl chloride.

The compound’s CAS registry number, 64109-38-2, ensures unambiguous identification across chemical databases.

Molecular Structure and Substituent Effects

The molecular formula C₉H₁₀ClNO corresponds to a molar mass of 183.635 g/mol. Key structural features include:

  • A benzene ring with a dimethylamino group at the ortho position and an acyl chloride group at the adjacent position.
  • The electron-donating dimethylamino group activates the ring toward electrophilic substitution but introduces steric hindrance due to its proximity to the reactive acyl chloride.
Molecular PropertyValue
Molecular FormulaC₉H₁₀ClNO
Molecular Weight (g/mol)183.635
Exact Mass (g/mol)183.045
Topological Polar Surface Area (Ų)20.31
LogP (Octanol-Water)2.13

The ortho-substitution pattern results in intramolecular hydrogen bonding between the acyl chloride oxygen and the dimethylamino hydrogen, stabilizing the molecule in specific conformations.

Crystallographic Data and Conformational Analysis

No crystallographic data for 2-(dimethylamino)benzoyl chloride are reported in the literature. However, studies on analogous compounds, such as 4-(dimethylamino)benzaldehyde, reveal that dimethylamino groups adopt planar configurations to maximize conjugation with aromatic systems. For 2-(dimethylamino)benzoyl chloride, steric interactions between the dimethylamino and acyl chloride groups likely force the molecule into a non-planar conformation, reducing π-orbital overlap and altering reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:
    • Aromatic protons (ortho to -N(CH₃)₂ and -COCl): δ 7.2–7.5 ppm (multiplet, 4H).
    • Dimethylamino protons: δ 2.8–3.0 ppm (singlet, 6H).
  • ¹³C NMR:
    • Carbonyl carbon (COCl): δ 168–170 ppm.
    • Aromatic carbons: δ 115–150 ppm, influenced by substituent electronic effects.

Infrared (IR) Spectroscopy

  • C=O Stretch: Strong absorption at 1770–1810 cm⁻¹, characteristic of acyl chlorides.
  • N-CH₃ Stretches: Bands at 2800–2850 cm⁻¹ for symmetric and asymmetric C-H vibrations.

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 183.045 (calculated for C₉H₁₀ClNO).
  • Fragmentation Patterns:
    • Loss of Cl (m/z 148.07).
    • Cleavage of the COCl group (m/z 121.06).

Traditional Synthesis Routes from Benzoyl Chloride Derivatives

The classical synthesis of 2-(dimethylamino)benzoyl chloride involves the direct reaction of benzoyl chloride derivatives with dimethylamine under controlled conditions. A widely documented method entails treating benzoyl chloride with dimethylamine in anhydrous dichloromethane at temperatures between 0–5°C to mitigate excessive exothermicity [3]. This nucleophilic substitution proceeds via the displacement of the chloride ion by dimethylamine, yielding the intermediate 2-(dimethylamino)benzamide, which is subsequently treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the target acyl chloride [4].

Key considerations in traditional routes include:

  • Stoichiometric ratios: A 1:1 molar ratio of benzoyl chloride to dimethylamine ensures minimal side product formation, though excess dimethylamine (1.2 equivalents) is sometimes employed to drive the reaction to completion [3].
  • Solvent selection: Dichloromethane and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants .
  • Temperature control: Maintaining subambient temperatures (-10°C to 10°C) prevents thermal degradation of the acyl chloride [4].

A representative procedure from the literature involves dissolving 2-(dimethylamino)benzoic acid in dichloromethane with catalytic N,N-dimethylformamide (DMF), followed by dropwise addition of thionyl chloride. The mixture is refluxed for 6–10 hours, after which volatiles are removed under vacuum to isolate the crude product [4].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

183.0450916 g/mol

Monoisotopic Mass

183.0450916 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-21

Explore Compound Types